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Compound of Interest

Compound Name: 2-(2,5-Dichlorophenyl)oxirane

CAS No.: 2783-27-9

Cat. No.: B3369979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2,5-Dichlorophenyl)oxirane is a halogenated aromatic epoxide of significant interest in

medicinal chemistry and drug development. Its rigid three-membered oxirane ring, coupled with

the electronically distinct dichlorophenyl moiety, presents a unique scaffold for the synthesis of

novel therapeutic agents. A thorough understanding of its spectroscopic properties is

paramount for its unambiguous identification, purity assessment, and the structural elucidation

of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic

data for 2-(2,5-Dichlorophenyl)oxirane, including infrared (IR) spectroscopy, nuclear magnetic

resonance (NMR) spectroscopy, and mass spectrometry (MS). The presented data, while

predictive in the absence of comprehensive published experimental spectra, is founded on the

analysis of structurally analogous compounds and established spectroscopic principles.

Chemical Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the molecular

architecture of 2-(2,5-Dichlorophenyl)oxirane.
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Property Value

Chemical Formula C₈H₆Cl₂O

Molecular Weight 189.04 g/mol

CAS Number 2783-27-9

Physical Form Predicted to be a liquid at room temperature

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-(2,5-Dichlorophenyl)oxirane is expected to exhibit

characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted IR Data
Wavenumber (cm⁻¹) Vibration Mode Intensity

~3050-3100 C-H stretch (aromatic) Medium

~2990-3050 C-H stretch (oxirane ring) Medium

~1600, 1475, 1400 C=C stretch (aromatic ring) Medium-Strong

~1250
C-O-C asymmetric stretch

(oxirane ring)
Strong

~880, 820
C-O-C symmetric stretch

(oxirane ring)
Strong

~1100-1000 C-Cl stretch Strong

~800-850
C-H out-of-plane bend

(aromatic)
Strong

Interpretation of the IR Spectrum
The IR spectrum provides a fingerprint of the molecule. The presence of the oxirane ring is

strongly indicated by the characteristic C-O-C stretching vibrations, typically appearing as

strong bands around 1250 cm⁻¹ (asymmetric) and in the 950-810 cm⁻¹ region (symmetric). The
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aromatic nature of the compound is confirmed by the C-H stretching vibrations above 3000

cm⁻¹ and the C=C stretching bands in the 1600-1400 cm⁻¹ region. The strong absorption due

to the C-Cl bonds is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR

spectrum of liquid and solid samples with minimal preparation.[1]

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2]

Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of 2-(2,5-Dichlorophenyl)oxirane directly onto the

center of the ATR crystal.[3]

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The number of scans can be adjusted to improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.
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Preparation Acquisition Processing

Clean ATR Crystal Acquire Background Spectrum
1.

Apply Liquid Sample
2.

Acquire Sample Spectrum
3.

Ratio Sample to Background
4.

Generate Final IR Spectrum
5.

2-(2,5-Dichlorophenyl)oxirane Structure

Predicted ¹H NMR Correlations Predicted ¹³C NMR Correlations

~7.10-7.35 ppm
(Aromatic Protons)

~4.05 ppm
(Oxirane CH)

~2.80-3.20 ppm
(Oxirane CH₂)

~127-138 ppm
(Aromatic Carbons)

~52 ppm
(Oxirane CH)

~47 ppm
(Oxirane CH₂)

Click to download full resolution via product page

Caption: Predicted NMR correlations for the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)
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m/z Ion Interpretation

188/190/192 [M]⁺

Molecular ion peak (showing

isotopic pattern for two chlorine

atoms)

153/155 [M - Cl]⁺ Loss of a chlorine atom

145 [M - CH₂O]⁺
Loss of formaldehyde from the

molecular ion

119 [C₇H₄Cl]⁺ Dichlorophenyl cation

111 [C₆H₄Cl]⁺ Chlorophenyl cation

Interpretation of the Mass Spectrum
The mass spectrum under electron ionization (EI) conditions is expected to show a prominent

molecular ion peak ([M]⁺) at m/z 188, with characteristic isotopic peaks at m/z 190 and 192 due

to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). [4]Common fragmentation

pathways for epoxides include the loss of small neutral molecules. A significant fragment would

likely arise from the cleavage of the C-C bond of the oxirane ring, leading to the formation of a

stable dichlorobenzoyl cation or related fragments. The base peak in the spectrum could

correspond to a fragment resulting from a rearrangement followed by fragmentation.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the formation of a radical cation (the molecular

ion) and various fragment ions. [5]3. Mass Analysis: The ions are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.

Conclusion
The spectroscopic data presented in this guide, though predictive, offer a robust framework for

the identification and characterization of 2-(2,5-Dichlorophenyl)oxirane. The combination of

IR, NMR, and MS provides complementary information that, when analyzed together, allows for

a confident structural assignment. Researchers and scientists working with this compound are

encouraged to use this guide as a reference for interpreting their own experimental data and

for designing further studies involving this versatile chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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